molecular formula C27H25NO4 B2578469 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide CAS No. 923673-44-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide

Cat. No. B2578469
CAS RN: 923673-44-3
M. Wt: 427.5
InChI Key: ZMVRUXBAAZJJSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a chromene ring attached to a tert-butylphenyl group and a methoxybenzamide group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used or stored. The presence of the chromene ring, the tert-butylphenyl group, and the methoxybenzamide group could each influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be influenced by factors such as the presence of the chromene ring, the tert-butylphenyl group, and the methoxybenzamide group .

Scientific Research Applications

GPR35 Agonists and Radioligand Development

The compound 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has been identified as a potent and selective GPR35 agonist. This compound, known as [(3)H]PSB-13253, was radiolabeled to study orphan G protein-coupled receptor GPR35, revealing high affinity and specificity for the receptor in kinetic, saturation, and competition assays. This research offers valuable insights into GPR35's pharmacological targeting, providing a basis for developing therapeutic agents for conditions associated with GPR35 activity (Thimm, Funke, Meyer, & Müller, 2013).

Directed Metalation Synthesis

N-tert-Butyl-N-methyl-2-methoxybenzamide has been utilized in directed metalation reactions, leading to the efficient synthesis of derivatives such as N-tert-butyl-N-methyl-2-methoxy-6-methylbenzamide. This methodology demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in the directed metalation synthesis, providing a pathway for constructing complex molecules from simpler benzamide derivatives (Reitz & Massey, 1990).

Antidiabetic Potential through PPAR Activation

(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide, known as SN158, has shown significant antidiabetic potential through dual activation of peroxisome proliferator-activated receptors (PPAR)-α/γ. SN158's interaction with PPARα and PPARγ enhances adipogenic differentiation, fatty acid oxidation, and glucose uptake, suggesting its utility as a therapeutic agent against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Novel Terpyridine-Skeleton Molecule Derivatives

A series of novel terpyridine-skeleton molecules, including derivatives with chromeno[4,3-b]pyridine cores, have been synthesized and evaluated for their biological activities, particularly as topoisomerase inhibitors. These molecules, by inducing apoptosis and G1 arrest in human cancer cells, have shown significant potential in inhibiting tumor growth and metastasis, presenting a promising approach for cancer therapy (Kwon et al., 2015).

Antimicrobial Thiazolidinone Derivatives

A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant inhibitory activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents for treating microbial infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is intended for use as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its intended use. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical or material science, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)18-11-9-17(10-12-18)25-16-22(29)21-15-19(13-14-24(21)32-25)28-26(30)20-7-5-6-8-23(20)31-4/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVRUXBAAZJJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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